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molecular formula C8H8N2O3 B1279507 1-(2-Amino-5-nitrophenyl)ethanone CAS No. 32580-41-9

1-(2-Amino-5-nitrophenyl)ethanone

Cat. No. B1279507
M. Wt: 180.16 g/mol
InChI Key: WYSBWHYLQMVOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342079B1

Procedure details

To a stirred suspension of 5 (27.02 g, 150 mmole) in methanol (150 mL) at 4° C. was added sodium borohydride (5.67 g, 150 mmole) over a period of 0.25 h. After the addition was complete, the solution was warmed to room temperature and stirred for 0.25 h. The methanol was evaporated under vacuum. Water (150 mL) was added to the residue and the precipitate was filtered, washed with cold water, and air dried to afford 1-(2-amino-5-nitro-phenyl)-ethanol 6 (27.0 g, 99% yield). 1HNMR (400 MHz, DMSO-d6) δ1.27 (d, 3H, J=6.3), 4.77-4.82 (m, 1H), 5.36 (d, 1H, J=4.3 Hz), 6.50 (s, 2H), 6.63 (d, 1H, J=9.0 Hz), 7.85 (dd, 1H, J=2.8, 9.0 Hz), 8.07 (d, 1H, J=2.6); MS m/z 182 (M+).
Name
Quantity
27.02 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11](=[O:13])[CH3:12].[BH4-].[Na+]>CO>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH:11]([OH:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
27.02 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.67 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 0.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated under vacuum
ADDITION
Type
ADDITION
Details
Water (150 mL) was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with cold water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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